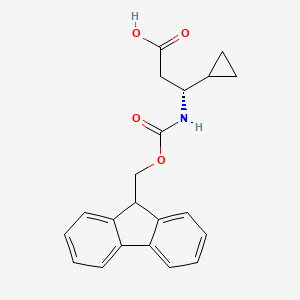

(R)-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

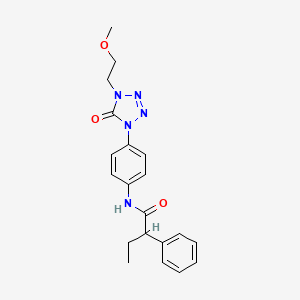

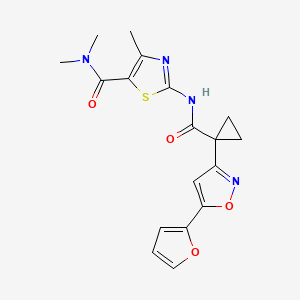

®-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid , also known as Fmoc-Lys-OtBu.HCl , is an alanine derivative. Its chemical structure consists of a cyclopropyl group, a fluorenyl moiety, and a carbamate protecting group. The compound is commonly used in peptide synthesis due to its stability and compatibility with solid-phase peptide synthesis (SPPS) protocols .

Synthesis Analysis

The synthesis of this compound involves the protection of the lysine side chain with the Fmoc (9-fluorenylmethoxycarbonyl) group. The tert-butyl (OtBu) ester serves as another protective group. The overall synthetic route includes several steps, such as coupling, deprotection, and purification .

Molecular Structure Analysis

The molecular formula of ®-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid is C21H23NO4 . It has a molecular weight of 353.42 g/mol . The compound’s structure includes a cyclopropyl ring, a fluorenyl group, and an amino acid backbone .

Chemical Reactions Analysis

The compound can participate in various chemical reactions typical of amino acids, including peptide bond formation, amidation, and deprotection. Its reactivity is essential for peptide synthesis and modification .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Amino Acid Protection

This compound, like other fluorenylmethyloxycarbonyl (Fmoc) protected amino acids, can be used as an efficient natural amino acid protecting agent. It is commonly used in solid-phase synthesis for amine thiolation reactions, amine protection, and peptide synthesis. The Fmoc group provides reversible amine protection, which can be removed by a reducing agent after the reaction is complete .

Peptide Synthesis

Fmoc amino acid derivatives, such as this compound, are useful as coupling agents in peptide synthesis. They are stable at room temperature, have a long shelf-life, and can withstand aqueous washing operations .

Organic Synthesis

This compound could be used in organic synthesis due to its complex structure and functional groups. The presence of the fluorenyl group and the carboxylic acid group allows for a variety of reactions to be carried out, making it a versatile reagent in organic synthesis .

Life Science Research

This compound could potentially be used in life science research. While specific applications are not mentioned, compounds with similar structures are often used in biological studies, including drug discovery and development .

Material Science

The fluorenyl group in this compound could potentially make it useful in material science. Fluorene-based compounds have been used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials .

Pharmaceutical Research

Given its complex structure, this compound could be used in pharmaceutical research. It could serve as a building block in the synthesis of new drugs or be used to study the properties of existing drugs .

Mécanisme D'action

Target of Action

The compound, ®-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid, is an alanine derivative . Alanine is a non-essential amino acid that plays a crucial role in the metabolism of glucose and organic acids. The primary targets of this compound are likely to be the enzymes and transport proteins involved in these metabolic pathways.

Orientations Futures

Research on ®-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid continues to explore its applications in peptide chemistry, drug development, and bioconjugation. Further investigations may focus on optimizing synthetic routes, enhancing stability, and developing novel derivatives for specific biological targets .

Propriétés

IUPAC Name |

(3R)-3-cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)11-19(13-9-10-13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t19-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKYKWUUVQMRPX-LJQANCHMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(4-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2483699.png)

![3-benzyl-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2483707.png)

![N-(4-chlorobenzyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2483711.png)